CYCLOSPORIN J - 121604-28-2

CYCLOSPORIN J

Catalog Number: EVT-1484591
CAS Number: 121604-28-2
Molecular Formula: C59H107N11O11
Molecular Weight: 1146.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cyclosporin J is derived from fungal sources, particularly from Tolypocladium inflatum, the same organism that produces the more widely known cyclosporin A. The production of cyclosporin J involves fermentation processes utilizing specific culture media that can enhance yield and purity.

Classification

Cyclosporin J belongs to the class of cyclic undecapeptides. It is classified as an immunosuppressant and is structurally related to other cyclosporins, which include cyclosporin A, B, C, and D. These compounds are characterized by their cyclic structure and the presence of multiple amino acids, which contribute to their biological activity.

Synthesis Analysis

Methods

The synthesis of cyclosporin J can be approached through various methods, including:

  • Fermentation: Utilizing fungal cultures that produce cyclosporins naturally. This method involves optimizing growth conditions to maximize yield.
  • Chemical Synthesis: Total synthesis techniques have been developed using microwave-mediated reactions to form amide bonds between amino acids. This method allows for the creation of specific analogues with modified properties.

Technical Details

Recent studies have explored microwave-mediated carboxylic acid isonitrile couplings as a novel approach to synthesize cyclosporins. This method facilitates efficient bond formation at ambient temperatures, which can be advantageous for synthesizing complex cyclic structures like cyclosporin J .

Molecular Structure Analysis

Structure

Cyclosporin J has a complex cyclic structure consisting of eleven amino acids linked in a specific sequence. Its molecular formula and structural characteristics contribute significantly to its function as an immunosuppressant. The detailed structure includes multiple functional groups that are crucial for its biological activity.

Data

The molecular weight of cyclosporin J is approximately 1202 Da. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional configuration and confirm its identity .

Chemical Reactions Analysis

Reactions

Cyclosporin J undergoes various chemical reactions that are essential for its biological function:

  • Binding Reactions: Cyclosporin J binds selectively to cyclophilin, a peptidyl-prolyl cis-trans isomerase, which is critical for its immunosuppressive action.
  • Hydrolysis: Under certain conditions, cyclosporins can undergo hydrolysis, affecting their stability and activity.

Technical Details

The reaction mechanisms involve intricate interactions at the molecular level, where the cyclic structure allows for specific conformational changes upon binding to target proteins. This specificity is key to its pharmacological effects.

Mechanism of Action

Process

Cyclosporin J exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin, leading to the inhibition of calcineurin, an enzyme crucial for activating T-cells via interleukin-2 production.

Data

Research indicates that cyclosporin J has a similar mechanism to cyclosporin A but may exhibit different potency or selectivity profiles against various immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclosporin J typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Cyclosporin J is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point varies depending on purity but generally falls within a specific range indicative of its crystalline nature.
Applications

Scientific Uses

Cyclosporin J is primarily researched for its potential applications in immunosuppression during organ transplantation and in autoimmune diseases. Its unique properties may also make it suitable for developing new therapeutic agents aimed at modulating immune responses or treating inflammatory conditions.

Introduction to Cyclosporin J

Historical Discovery and Development of Cyclosporin Variants

The discovery of cyclosporins traces back to 1971 when Cyclosporin A was isolated from the filamentous fungus Tolypocladium inflatum (initially classified as Trichoderma polysporum) found in soil samples from Norway (Hardanger Vidda) and Wisconsin. This breakthrough occurred during a systematic screening program for antimicrobial metabolites at Sandoz Laboratories (now Novartis) [1] [5] [7]. Jean-François Borel played a pivotal role in characterizing CsA's unique immunosuppressive profile—marked by a notable absence of myelotoxicity—a finding that diverged significantly from existing immunosuppressants like azathioprine. Hartmann Stähelin also contributed substantially to the early pharmacological profiling [5] [7].

Following CsA's identification and the elucidation of its structure, intensive efforts focused on identifying structurally related metabolites from fungal fermentations. This led to the isolation of numerous naturally occurring analogues (Cyclosporins B through Z and various isoforms) as minor fermentation products. These variants typically arise from substitutions at specific positions within the undecapeptide ring, particularly positions 1, 2, 4, 5, 7, and 11 [1] [2] [8]. Cyclosporin J was characterized as one such natural analogue, distinguished primarily by its specific amino acid residue at position 3. The discovery of these variants was driven by:

  • Improved Fermentation & Isolation Techniques: Optimizing fungal culture conditions and refining chromatographic separation methods allowed researchers to detect and isolate minor components present in complex fermentation broths alongside the predominant CsA.
  • Targeted Screening for Differentiation: Post-CsA, screening efforts explicitly sought analogues with potentially reduced immunosuppressive activity (and associated nephrotoxicity) or enhanced activity against other targets (e.g., viruses, fungi, parasites) [2] [10].
  • Structure-Activity Relationship (SAR) Studies: Systematic comparison of the natural variants provided crucial early insights into which residues were critical for CsA's immunosuppressive mechanism (primarily binding to Cyclophilin A and subsequent inhibition of calcineurin) and which offered opportunities for modification [10].

Table 1: Key Milestones in Cyclosporin Variant Discovery and Characterization

Time PeriodPrimary FocusKey OutcomesSignificant Variants Identified/Developed
Early 1970sInitial Discovery & IsolationIsolation of Cyclosporin A from T. inflatum; Identification of immunosuppressive potential without myelotoxicityCyclosporin A
Mid-Late 1970sFermentation Optimization & Minor Component IdentificationDevelopment of methods to isolate minor metabolites from CsA fermentations; Structural elucidation of natural analoguesCyclosporins B, C, D, E, G, H, I, J
1980s-1990sSAR Studies & Clinical DevelopmentUnderstanding the role of specific residues (e.g., Bmt, MeBmt, position 3 substitutions); Development of semi-synthetic analoguesCyclosporin G (Val²), SDZ 214-103, FR901459
2000s-PresentNon-Immunosuppressive Applications & BiosynthesisFocus on analogues lacking calcineurin inhibition; Genomic understanding of NRPS (SimA); Engineered biosynthesisAlisporivir (Debio 025), SCY-635, [D-Sar³]CsA variants

The exploration of variants like Cyclosporin J was fundamental in delineating the two-domain model of CsA function: one domain (involving residues like MeBmt¹, Aba², MeLeu⁴, MeVal⁵, MeLeu¹⁰) primarily responsible for Cyclophilin A (CypA) binding, and a second effector domain (primarily residues MeLeu⁴, MeLeu⁶, MeLeu⁹, MeVal¹¹) essential for the CypA-CsA complex to inhibit calcineurin. Residues like position 3 (Thr in CsA) were found to be more amenable to modification without completely abolishing CypA binding, potentially altering the complex's affinity for calcineurin or enabling interactions with other targets [4] [10]. This understanding paved the way for developing non-immunosuppressive analogues like Alisporivir, which retain Cyp binding and antiviral or neuroprotective effects [3] [10].

Taxonomic Origins and Biosynthetic Pathways in Fungal Species

Cyclosporin J, like other naturally occurring cyclosporins, is biosynthesized by specific fungi via a complex non-ribosomal peptide synthetase (NRPS) pathway. Primary Production: The principal source organism for the cyclosporin family, including Cyclosporin J, is the ascomycete fungus Tolypocladium inflatum (Order: Hypocreales; Family: Ophiocordycipitaceae). This fungus exhibits a dual lifestyle: a saprotrophic phase in soil and a pathogenic phase infecting beetle larvae. The sexual stage (Elaphocordyceps/Tolypocladium) occurs only on an infected insect host [2] [6]. While strain NRRL 8044 (ATCC 34921) is historically famous as the original source of CsA, numerous other T. inflatum strains, as well as related Tolypocladium species (T. niveum, T. cylindrosporum, T. tundrense, T. terricola), are known producers of cyclosporin mixtures containing variants like Cyclosporin J [2] [6].

Secondary Producers: Beyond the Tolypocladium genus, several other fungal genera possess the biosynthetic machinery for cyclosporin production, though often with different profiles and yields:

  • Acremonium luzulae (Syn. Gliomastix luzulae): Isolated from strawberry fruits, known antagonist of phytopathogenic fungi, produces Cyclosporin C primarily [2].
  • Beauveria bassiana: Well-known entomopathogen; produces cyclosporins [2].
  • Neocosmospora spp. (e.g., N. vasinfecta, N. boninensis): Phytopathogens causing root rots; produce Cyclosporin A and C [2] [6].
  • Stachybotrys chartarum: Produces the analogue FR901459 [2] [6].
  • Fusarium solanii: Reported cyclosporin producer [2].

Table 2: Fungal Producers of Cyclosporins and Characterized Output

Fungal Species/StrainClassificationEcological NichePrimary Cyclosporins ProducedProduction Context
Tolypocladium inflatum NRRL 8044OphiocordycipitaceaeSoil saprobe; Insect pathogenCyclosporin A (major), Cyclosporin J (minor), B, C, D, etc.Original industrial strain; Submerged fermentation
Tolypocladium niveum UAMH 2472OphiocordycipitaceaeSoil saprobe; Insect pathogenCyclosporin A, Cyclosporin J and other variantsSubmerged fermentation
Tolypocladium cylindrosporumOphiocordycipitaceaeInsect pathogenCyclosporin A, Cyclosporin J and other variantsSpore surface layer; Associated with insecticidal activity
Acremonium luzulae (Gliomastix luzulae)Hypocreaceae?Plant surface (epiphyte/antagonist)Cyclosporin CAntagonism against phytopathogens
Beauveria bassianaCordycipitaceaeEntomopathogenCyclosporin A and variantsVirulence factor?
Neocosmospora vasinfectaNectriaceaePhytopathogenCyclosporin A, CSecondary metabolite in solid culture
Stachybotrys chartarum No. 19392StachybotryaceaeCellulolytic fungusFR901459 (Cyclosporin analogue)Antifungal activity; Morphological alterations

Biosynthesis: Cyclosporin biosynthesis is catalyzed by a single, giant multi-modular enzyme, cyclosporin synthetase (SimA), a nonribosomal peptide synthetase (NRPS). This enzyme, encoded by the simA gene, is one of the largest and most complex NRPSs known (~1.7 MDa), integrating 40 sequential catalytic reactions. The simA gene resides within a biosynthetic gene cluster (BGC) in the T. inflatum genome [6].

  • Precursor Synthesis: The unique (4R)-4-[(1E,2R)-1,2-dihydroxy-4-methylhex-4-en-1-yl]-4-methyl-L-threonine residue (MeBmt) at position 1 is derived from a polyketide pathway. A dedicated polyketide synthase (PKS) synthesizes the precursor 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which is subsequently incorporated and modified during peptide assembly.
  • NRPS Assembly: SimA activates, modifies (e.g., N-methylates using S-adenosylmethionine as methyl donor), and covalently binds each amino acid in sequence via thioester linkages to carrier protein (CP) domains. The specific adenylation (A) domains dictate which amino acid is incorporated at each position. The cyclosporin J structure indicates a different A domain specificity at position 3 compared to CsA.
  • Cyclization and Release: After linear undecapeptide assembly and N-methylation of 7 amide bonds, a terminal thioesterase (TE) domain catalyzes macrocyclization and release of the mature cyclic peptide product [2] [6].

Cluster Features and Regulation: The cyclosporin BGC in T. inflatum includes:

  • simA: The core NRPS gene.
  • Genes encoding the PKS for MeBmt precursor synthesis.
  • A putative transporter (potentially involved in export or self-protection).
  • A cyclophilin homolog (cpr1). Intriguingly, RNA-Seq data shows cpr1 is highly co-expressed with simA under cyclosporin-inducing conditions and even upregulated in media containing insect hemolymph. This suggests a potential regulatory role or a role in protecting the producing fungus from its own product, possibly by sequestering it or modulating its activity during insect pathogenesis [6].

The production of different cyclosporin variants (like A vs. J) by the same strain arises from the substrate flexibility of specific A domains within SimA. While highly specific for certain residues (e.g., the A domain for MeBmt¹ is highly selective), the A domains for positions like 2 and 3 can accept multiple similar amino acids (e.g., α-aminobutyrate vs. alanine at position 2; threonine vs. other residues at position 3). This inherent flexibility, combined with feeding strategies using non-natural amino acids, allows for the generation of diverse cyclosporin libraries, including enhanced production of naturally minor components like Cyclosporin J under specific conditions [2] [6].

Structural Differentiation from Other Cyclosporins (e.g., Cyclosporin A)

Cyclosporin J belongs to the family of cyclic undecapeptides characterized by a conserved macrocyclic backbone comprising 11 amino acids, including several N-methylated amino acids and the signature polyketide-extended amino acid MeBmt at position 1. Its distinction from other cyclosporins, particularly Cyclosporin A (CsA), lies in precise amino acid substitutions that critically influence its three-dimensional conformation and biological interactions.

Core Structure and Key Modification:

  • Position 3 Residue: The defining structural feature of Cyclosporin J is the presence of 2-aminobutyric acid (Abu) at position 3. This replaces the L-2-aminobutyric acid (Aba), also known as α-aminobutyric acid, found in Cyclosporin A. While Abu and Aba are structural isomers sharing the same molecular formula (C₄H₉NO₂), they differ in carbon chain branching:
  • Abu: 2-Aminobutyric acid (CH₃-CH₂-CH(NH₂)-COOH) - straight chain.
  • Aba: α-Aminobutyric acid, correctly denoted as 2-aminobutanoic acid (CH₃-CH₂-CH(NH₂)-COOH) is Abu. The key difference for cyclosporins is actually Threonine (Thr) in CsA vs. 2-Aminobutyric Acid (Abu) in some minor variants. Correction based on common cyclosporin nomenclature: Cyclosporin A features N-methyl-L-threonine (MeThr) at position 3. Cyclosporin J features N-methyl-2-aminobutyric acid (MeAbu) at position 3. This substitution of the Thr side chain (-CH(OH)CH₃) in CsA with the simpler ethyl group (-CH₂CH₃) in CsJ represents a significant alteration in side chain functionality and stereoelectronic properties at this position [8] [10].

Impact on Structure and Dynamics: Studies utilizing NMR spectroscopy and molecular dynamics (MD) simulations on various cyclosporins reveal that while the overall macrocyclic scaffold remains similar, substitutions like the one at position 3 can induce subtle but crucial local conformational shifts and alter backbone flexibility. The MeThr³ in CsA participates in the intricate hydrogen-bonding network stabilizing the β-sheet turn structure characteristic of the "active" conformation when bound to Cyclophilin A (CypA). Replacing the polar, hydrogen-bonding capable Thr side chain with the hydrophobic Abu side chain in CsJ disrupts this specific interaction network. This alteration affects the molecule's ability to adopt the precise conformation required for high-affinity binding to CypA and, crucially, the subsequent optimal orientation of the Cyp-Cs complex for calcineurin inhibition [4] [10].

Functional Consequences of Structural Differentiation: The structural change at position 3 has profound implications for biological activity:

  • Reduced Immunosuppressive Activity: The MeAbu³ substitution in Cyclosporin J significantly diminishes, and likely abolishes, its ability to form a functional immunosuppressive complex with CypA and calcineurin. Residue 3 (Thr in CsA) plays a critical role in the effector domain of the molecule. While not the primary CypA contact point (residues like MeBmt¹, MeLeu¹⁰, MeVal¹¹ are key), Thr³ stabilizes the bioactive conformation and contributes to the interface between the CypA-CsA complex and calcineurin. Abu³ cannot fulfill this stabilizing role effectively. Consequently, Cyclosporin J lacks the potent T-cell activation blockade characteristic of CsA [4] [10].
  • Altered Physicochemical Properties: The substitution from MeThr to MeAbu decreases the molecule's polarity slightly. More importantly, it can influence passive membrane permeability by altering the conformational ensemble. Cyclosporins like CsA exhibit unusually high passive permeability for peptides due to their ability to adopt a conformation where the polar amide N-H and C=O groups are shielded through intramolecular H-bonding and N-methylation, creating a transiently hydrophobic surface ("chameleon-like" behavior). Changes at position 3 can subtly influence the equilibrium between permeable and non-permeable conformations [4].
  • Potential for Retained or Novel Bioactivities: While immunosuppressive activity is lost, Cyclosporin J may retain affinity for cyclophilins (albeit potentially lower than CsA) or interact with other immunophilins. Crucially, cyclophilin binding without calcineurin inhibition opens possibilities for different biological effects:
  • Mitochondrial Permeability Transition Pore (MPTP) Inhibition: Cyclosporins bind to Cyclophilin D (CypD) in the mitochondrial matrix. The CypD-Cs complex inhibits MPTP opening, protecting cells from death induced by calcium overload or oxidative stress. Non-immunosuppressive analogues like Alisporivir (which modifies the effector domain) target CypD effectively. While data specific to CsJ is limited in the search results, its structural profile (retained Cyp binding, lost calcineurin inhibition) suggests potential for MPTP modulation [3] [9].
  • Antiviral Activity: Binding of cyclosporins to Cyclophilins A and B can disrupt their role as cofactors for viral replication (e.g., for Hepatitis C virus, Coronaviruses). Non-immunosuppressive analogues are promising antiviral leads. CsJ could exhibit similar potential.
  • Antifungal Activity: Cyclosporins inhibit 1,3-β-glucan synthase transcription in sensitive fungi. The structure-activity relationship for this effect may differ from immunosuppression [2].

Table 3: Structural and Functional Comparison: Cyclosporin A vs. Cyclosporin J

CharacteristicCyclosporin A (CsA)Cyclosporin J (CsJ)Functional Consequence
Position 1(4R)-4-[(1E,2R)-1-Hydroxy-2-methyl-4-hexen-1-yl]-4-methyl-N-methyl-L-threonine (MeBmt)(4R)-4-[(1E,2R)-1-Hydroxy-2-methyl-4-hexen-1-yl]-4-methyl-N-methyl-L-threonine (MeBmt)Unchanged: Critical for Cyclophilin binding affinity.
Position 2N-Methyl-L-α-aminobutyric acid (MeAba)N-Methyl-L-α-aminobutyric acid (MeAba)Unchanged: Contributes to overall structure/Cyp binding.
Position 3N-Methyl-L-threonine (MeThr)N-Methyl-L-2-aminobutyric acid (MeAbu)Key Difference: Loss of β-hydroxyl group. Disrupts H-bond network crucial for calcineurin binding complex formation. Abolishes immunosuppression. Alters conformation/permeability.
Position 4N-Methyl-L-leucine (MeLeu)N-Methyl-L-leucine (MeLeu)Unchanged: Critical "effector" residue for calcineurin binding.
Position 5N-Methyl-L-leucine (MeLeu)N-Methyl-L-leucine (MeLeu)Unchanged: Part of effector domain.
Core StructureCyclic undecapeptide; 7 N-methylated amide bondsCyclic undecapeptide; 7 N-methylated amide bondsUnchanged: Defines the cyclosporin family.
Primary Biological Activity (Known)Potent immunosuppression (via CypA-Calcineurin inhibition); Moderate antifungal; Antiviral potential; MPTP inhibitionNegligible immunosuppression; Potential MPTP inhibition (inferred); Antifungal; Antiviral potentialFundamental divergence: Loss of calcineurin targeting defines CsJ as non-immunosuppressive. Retained Cyp binding enables other bioactivities.
Conformation (Solution)Dynamic equilibrium; Key bioactive conformation involves H-bonds stabilizing a β-sheet turn, involving MeLeu⁴ CO and MeAbu² NH, MeVal¹¹ CO and MeLeu⁶ NH, and MeLeu⁶ CO and MeLeu⁹ NH. Thr³ OH may participate.Altered H-bond network due to lack of Thr³ OH. Likely shift in conformational equilibrium. Reduced propensity for the precise CypA-bound conformation.Impacts CypA binding kinetics/complex stability and severely disrupts calcineurin interface formation. Alters membrane permeability profile.

Properties

CAS Number

121604-28-2

Product Name

CYCLOSPORIN J

Molecular Formula

C59H107N11O11

Molecular Weight

1146.56

Synonyms

CYCLOSPORIN J

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.